(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
CAS No.: 1436373-62-4
Cat. No.: VC6854021
Molecular Formula: C14H10N4O2
Molecular Weight: 266.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436373-62-4 |
|---|---|
| Molecular Formula | C14H10N4O2 |
| Molecular Weight | 266.26 |
| IUPAC Name | (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H10N4O2/c15-8-11(14(16)19)7-10-1-3-12(4-2-10)20-13-9-17-5-6-18-13/h1-7,9H,(H2,16,19)/b11-7- |
| Standard InChI Key | RDPMSEYMNZQWNH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=C(C#N)C(=O)N)OC2=NC=CN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide belongs to the enamide class, featuring a cyano group at the α-position and a pyrazine-linked phenyl moiety at the β-position of the acrylamide backbone. The compound’s IUPAC name, (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide, systematically describes its connectivity and stereochemistry.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Registry Number | 1436373-62-4 |
| Molecular Formula | |
| Molecular Weight | 266.26 g/mol |
| InChI | InChI=1S/C14H10N4O2/c15-8-... |
| Topological Polar Surface Area | 101 Ų (calculated) |
The pyrazin-2-yloxy substituent introduces aromatic nitrogen atoms that enhance hydrogen-bonding capacity, while the cyano group contributes to dipole interactions . X-ray crystallographic data for analogous compounds reveal planar conformations stabilized by intramolecular resonance between the enamide and cyano groups .
Stereochemical Considerations
The Z-configuration places the pyrazin-2-yloxyphenyl and cyano groups on the same side of the double bond, creating a cisoid arrangement that sterically hinders free rotation. This geometry contrasts with E-isomers observed in structurally related acrylamides, such as (E)-2-cyano-3-(4-hydroxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, where transoid configurations permit greater conformational flexibility . Computational studies suggest that the Z-form’s rigidity may enhance target binding specificity in biological systems .
Synthesis and Manufacturing
General Synthetic Routes
While detailed protocols for (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide remain proprietary, its synthesis likely follows established acrylamide formation strategies:
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Knoevenagel Condensation: Reaction of 4-pyrazin-2-yloxybenzaldehyde with cyanoacetamide under basic conditions, employing catalysts like piperidine or ammonium acetate to facilitate α,β-unsaturated bond formation .
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to favor Z-isomer formation, though yields for such methods in enamides remain suboptimal compared to thermal equilibration approaches .
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Post-Functionalization: Introduction of the pyrazine moiety via Ullmann-type coupling between halogenated phenyl precursors and pyrazin-2-ol, followed by acrylamide formation.
Critical Parameters:
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Temperature: Maintained below 80°C to prevent isomerization to the E-form .
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Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict anhydrous conditions to avoid hydrolysis.
Purification Challenges
The compound’s limited solubility in common organic solvents complicates crystallization. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients has proven effective for isolating >95% pure Z-isomer. Residual E-isomer contamination remains a concern, necessitating rigorous analytical monitoring via -NMR (δ 7.2–7.8 ppm for vinyl protons) and HPLC-MS .
Chemical Reactivity and Derivatives
Nucleophilic Additions
The electron-deficient acrylamide double bond undergoes regioselective Michael additions. For example:
Steric hindrance from the Z-configuration directs nucleophiles to the β-position, contrasting with E-isomers that show mixed α/β selectivity .
Amide Modifications
The terminal amide group participates in:
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Hydrolysis: Slow conversion to carboxylic acid under strong acidic conditions (HCl, Δ), with half-life >72h at pH 1.
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Aminolysis: Reacts with alkylamines to form substituted acrylamides, though competing double bond reactions limit utility .
Table 2: Representative derivatives
Biological Evaluation and Hypothesized Mechanisms
Pharmacokinetic Predictions
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Absorption: Moderate permeability (Caco-2 Papp 8.1 × 10⁻⁶ cm/s) limited by polar surface area.
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Metabolism: Predominant hepatic oxidation via CYP3A4, with glucuronidation of the pyrazine moiety .
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Half-Life: Estimated 3.7h in human microsomes, suggesting bid dosing requirements .
Research Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Hybridization with known kinase inhibitors (e.g., incorporating pyrazolopyrimidine motifs from US9593098B2 ) may enhance potency.
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PROTAC Development: The acrylamide’s electrophilicity could anchor protein degradation systems .
Material Science
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